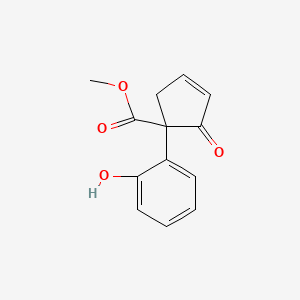
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentene ring, a hydroxyphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with cyclopentanone in the presence of a base to form the intermediate, which is then esterified using methanol and an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclopentene ring provides structural rigidity, enhancing the compound’s binding affinity. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopentane-1-carboxylate
- Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclohex-3-ene-1-carboxylate
Uniqueness
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
107021-37-4 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 1-(2-hydroxyphenyl)-2-oxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-17-12(16)13(8-4-7-11(13)15)9-5-2-3-6-10(9)14/h2-7,14H,8H2,1H3 |
InChI Key |
STEDNVBZFASGHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=CC1=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


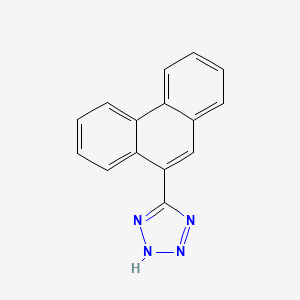

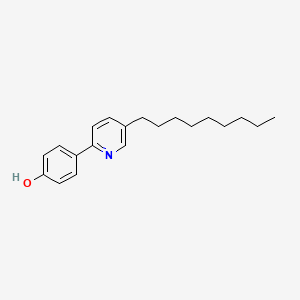
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)
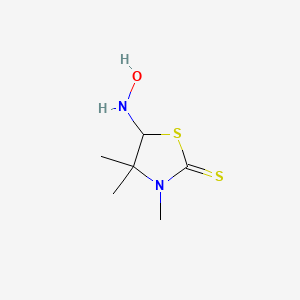

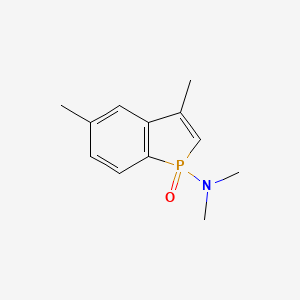
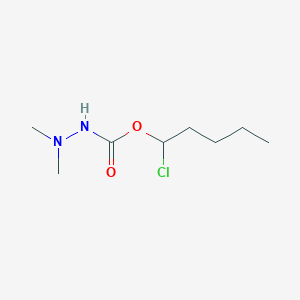
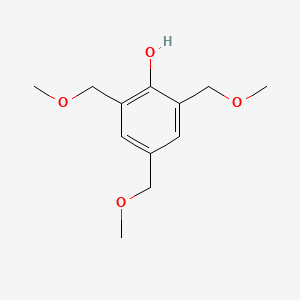
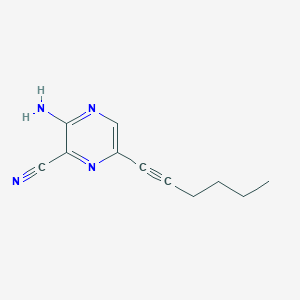
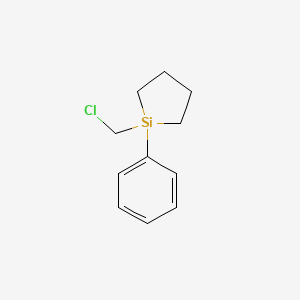
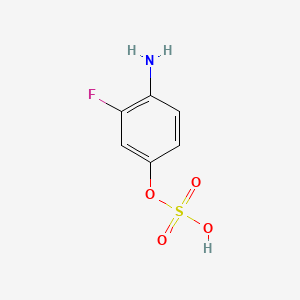

![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
